Welcome to the BenchChem Online Store!
molecular formula C15H12BrNO B3268196 7-(Benzyloxy)-4-bromo-1H-indole CAS No. 476622-92-1

7-(Benzyloxy)-4-bromo-1H-indole

Cat. No. B3268196
M. Wt: 302.16 g/mol
InChI Key: HWDMSYHNPIYTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812017B2

Procedure details

1-[-2-(3-Benzyloxy-6-bromo-2-nitro-phenyl)-vinyl]-pyrrolidine (10 g, 24.8 mmol; Intermediate 82) suspended in HOAc (25 mL) was added to a boiling mixture of iron (4.15 g, 74.4 mmol) in HOAc. After 2 h boiling TLC indicated that no starting material is left. The reaction mixture was filtered while still warm. The residue was evaporated and dissolved in toluene. The toluene slurry was applied to a silica column and eluted with toluene/hexane 1/1. Obtained 3.1 g. MS (ESI+) for C15H12BrNO m/z 302, 304 (M+H)+.
Name
1-[-2-(3-Benzyloxy-6-bromo-2-nitro-phenyl)-vinyl]-pyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Intermediate 82
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
4.15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([N+:23]([O-])=O)=[C:11]([CH:16]=[CH:17]N2CCCC2)[C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O.[Fe]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[C:11]2[C:10]=1[NH:23][CH:17]=[CH:16]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-[-2-(3-Benzyloxy-6-bromo-2-nitro-phenyl)-vinyl]-pyrrolidine
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=CC1)Br)C=CN1CCCC1)[N+](=O)[O-]
Step Two
Name
Intermediate 82
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=CC1)Br)C=CN1CCCC1)[N+](=O)[O-]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Name
Quantity
4.15 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is left
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
CUSTOM
Type
CUSTOM
Details
The residue was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
WASH
Type
WASH
Details
eluted with toluene/hexane 1/1
CUSTOM
Type
CUSTOM
Details
Obtained 3.1 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CNC12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.